Norethindrone Sulfate Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

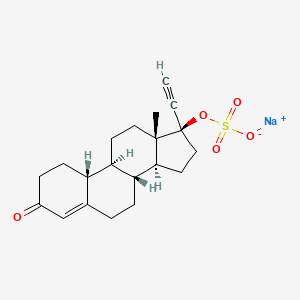

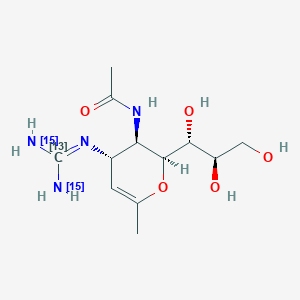

Norethindrone sulfate sodium salt, also known as norethisterone sulfate sodium salt, is a synthetic progestin used in laboratory research. It is a water-soluble, crystalline powder with a molecular weight of 514.63 g/mol and a melting point of 242-243°C. This compound is used in scientific research to study the effects of hormones on cells and tissues, as well as to investigate the biochemical and physiological effects of hormones on the body.

Scientific Research Applications

Genotoxic Potential and DNA Damage

Norethindrone has been investigated for its genotoxic potential, where it was found to activate p53 and phosphorylate H2AX, indicating potential DNA damage and genotoxicity. This suggests a mechanism by which Norethindrone could induce double-strand breaks (DSBs), albeit at concentrations significantly higher than therapeutic doses, casting light on its carcinogenic potential still debated in scientific circles (E. Gallmeier et al., 2005).

Analytical Method Development

Research has focused on developing analytical methods for the estimation of Norethindrone in pharmaceutical formulations. A UV spectrophotometric method proposed for the quantitative determination of Norethindrone in tablet form offers a cost-effective and quicker alternative to traditional HPLC methods for routine use in quality control laboratories (K. Bansal et al., 2011).

Controlled Release Formulations

There's significant interest in controlled release formulations of Norethindrone for improved bioavailability and patient compliance. Studies have prepared oral Sustained Release/Controlled Release (SR/CR) formulations using nanotechnology, demonstrating effective drug release control over extended periods, highlighting the potential for enhancing therapeutic outcomes and reducing dosing frequency (Bashar Altaani et al., 2019).

Environmental Impact and Ecotoxicology

The environmental presence of Norethindrone, a synthetic progestin, has raised concerns regarding its effects on aquatic organisms. Studies have revealed its ability to induce rapid masculinization in fish, alter reproductive histology, and disrupt gene expression related to the hypothalamic-pituitary-gonadal axis, underscoring the need for further investigation into the ecological impacts of pharmaceutical contaminants (Li-Ping Hou et al., 2019).

Metabolic and Endocrine Disruption

Research has explored the metabolic disruptions caused by Norethindrone, revealing its impact on antioxidant defense mechanisms in zebrafish. By altering metabolic processes associated with antioxidant defense, Norethindrone compromises the organism's body defense, indicating broader implications for the fitness and survival of aquatic species exposed to progestins (Xiaolan Wang et al., 2021).

Mechanism of Action

Target of Action

Norethindrone Sulfate Sodium Salt, also known as Norethisterone, is a synthetic second-generation progestin . Its primary targets are the progesterone receptors in the body. These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Norethindrone binds to the progesterone receptors, thereby suppressing ovulation, thickening the cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of the ovum through the fallopian tubes, and altering the endometrium .

Biochemical Pathways

The binding of Norethindrone to progesterone receptors triggers a cascade of biochemical reactions. It alters the concentrations of FSH and LH, hormones that are essential for ovulation. By suppressing these hormones, Norethindrone prevents the maturation and release of the egg from the ovary . Additionally, it affects the endometrial tissue, leading to its atrophy .

Pharmacokinetics

Norethindrone is rapidly absorbed with maximum plasma concentrations occurring within 1 to 2 hours after administration . It is completely absorbed following oral administration; however, it is subject to first-pass metabolism resulting in an absolute bioavailability of approximately 65% . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .

Result of Action

The molecular and cellular effects of Norethindrone’s action include the prevention of ovulation, alteration of the endometrium, and thickening of the cervical mucus

Safety and Hazards

Norethindrone may cause serious side effects including sudden vision loss, bulging eyes, severe headache, swelling, rapid weight gain, unusual vaginal bleeding, missed menstrual periods, pelvic pain, a breast lump, a light-headed feeling, increased thirst, increased urination, liver problems, or signs of a blood clot .

Future Directions

Norethindrone is used for birth control to prevent pregnancy. It is also used to treat menstrual disorders, endometriosis, or abnormal vaginal bleeding caused by a hormone imbalance . Future directions could include the development of new formulations to enhance bioavailability and improve patient compliance .

Biochemical Analysis

Biochemical Properties

Norethindrone Sulfate Sodium Salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system . This binding leads to downstream changes in target genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG) and albumin, which are crucial for its transport and distribution within the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the menstrual cycle and reproductive health . Additionally, it affects the movement of the ovum through the fallopian tubes and alters the endometrium, which is essential for its contraceptive effects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to progesterone receptors, leading to changes in gene expression. This binding inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland . The compound also thickens cervical mucus, making it difficult for sperm to penetrate and reach the egg. Furthermore, it alters the endometrial lining, preventing implantation of a fertilized egg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged suppression of ovulation and changes in endometrial morphology . These effects are crucial for its use in long-term contraceptive applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ovulation and alters reproductive cycles without significant adverse effects . At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization for therapeutic use.

Metabolic Pathways

This compound is extensively metabolized in the liver. The primary metabolic pathways involve reduction, followed by sulfate and glucuronide conjugation . Enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase, play a crucial role in its metabolism . These metabolic processes are essential for the compound’s elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to SHBG and albumin . The volume of distribution is approximately 4 L/kg, indicating its widespread distribution in the body . The compound’s binding to transport proteins is essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it binds to progesterone receptors . This binding leads to the activation of specific gene transcription pathways, influencing various cellular functions. The compound’s localization is crucial for its role in regulating reproductive health and hormonal balance.

Properties

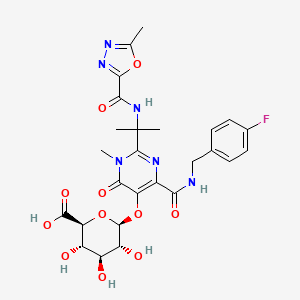

| { "Design of the Synthesis Pathway": "The synthesis pathway for Norethindrone Sulfate Sodium Salt involves the sulfation of Norethindrone, followed by the conversion of the resulting Norethindrone Sulfate to its sodium salt form.", "Starting Materials": [ "Norethindrone", "Sulfur trioxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Norethindrone is dissolved in methanol", "Sulfur trioxide is added to the solution to form Norethindrone Sulfate", "The resulting Norethindrone Sulfate is dissolved in water", "Sodium hydroxide is added to the solution to form Norethindrone Sulfate Sodium Salt", "The solution is filtered and the Norethindrone Sulfate Sodium Salt is obtained as a solid" ] } | |

| 19778-24-6 | |

Molecular Formula |

C20H26O5S |

Molecular Weight |

378.5 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

GCUIJBFFHDSMDP-XGXHKTLJSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |

SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34 |

synonyms |

(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt; _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[(2S,5R)-5-Ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1140781.png)

![2-[Bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetamide](/img/structure/B1140786.png)

![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)

![(2Z)-5-(Benzyloxy)-2-[(1-benzyl-4-piperidinyl)methylene]-6-methoxy-1-indanone](/img/structure/B1140795.png)